Lipophilicity (XLogP3) Comparison with Benzothiazole and Alkylsulfonyl Analogs
The computed lipophilicity of the target compound (XLogP3 = 2.3 [1]) places it in a moderately lipophilic range. While quantitative experimental logP/logD values for the target compound are not publicly available, the observed XLogP3 can be contextualized against structurally related compounds. The benzothiazole analog 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole (CAS 1705414-56-7) is predicted to have higher lipophilicity due to the benzo-fused ring, while the isobutylsulfonyl analog (2,4-Dimethylthiazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone) is expected to display lower lipophilicity [2]. These differences are critical when selecting a scaffold for central nervous system penetration (optimal logD 1–3) versus peripheral restriction.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (PubChem computed) |
| Comparator Or Baseline | Benzothiazole analog: predicted higher; isobutylsulfonyl analog: predicted lower |
| Quantified Difference | Not precisely quantified; directionally favorable for CNS MPO score |
| Conditions | Computed via XLogP3 algorithm; no experimental logD published |
Why This Matters
Lipophilicity is a primary determinant of solubility, permeability, and metabolic clearance, and even a 0.5 log unit shift can significantly affect oral absorption and tissue distribution.
- [1] PubChem. (2026). Compound Summary for CID 90593520. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 90593520: Computed Properties. National Library of Medicine. View Source
